

Spectroscopic Properties of Rhodium(II) Sulfite Complexes: A Technical Guide

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Compound of Interest

Compound Name: *Dirhodium trisulphite*

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the spectroscopic properties of rhodium(II) sulfite complexes. Due to the limited availability of data for the specific compound **dirhodium trisulphite** ($\text{Rh}_2(\text{SO}_3)_3$), this document focuses on the most closely related and characterized compound found in the scientific literature: a complex rhodium(II) sulfite, $\text{Na}_{15}(\text{NH}_4)_3[\text{Rh}_4(\mu\text{-SO}_3)_6(\text{SO}_3)_7(\text{H}_2\text{O})_5] \cdot 10\text{H}_2\text{O}$. The guide summarizes the available infrared (IR) spectroscopic data and discusses the expected nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopic characteristics based on analogous rhodium compounds and general principles of coordination chemistry. Detailed experimental protocols for spectroscopic characterization and a workflow for the analysis of such complexes are also presented.

Introduction

Rhodium complexes are of significant interest in catalysis, materials science, and medicinal chemistry due to their diverse reactivity and electronic properties. While extensive research has been conducted on dirhodium carboxylate and related complexes, rhodium sulfite compounds remain a less explored class of materials. This guide aims to consolidate the available spectroscopic information on rhodium(II) sulfite complexes to aid researchers in their identification and characterization.

Spectroscopic Characterization of a Tetranuclear Rhodium(II) Sulfite Complex

Direct spectroscopic data for **dirhodium trisulphite** is not readily available in the published literature. However, a detailed study on a complex sodium ammonium tetrarhodium(II) undecasulphite has provided valuable insights into the spectroscopic features of rhodium(II) sulfite coordination compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the coordination modes of the sulfite ligand. The sulfite ion (SO_3^{2-}) can coordinate to metal centers in various ways (monodentate through oxygen or sulfur, or bridging), which influences the vibrational frequencies of the S-O bonds.

A study on a synthesized diamagnetic rhodium sulfite, $\text{Na}_{15}(\text{NH}_4)_3[\text{Rh}_4(\mu\text{-SO}_3)_6(\text{SO}_3)_7(\text{H}_2\text{O})_5]\cdot 10\text{H}_2\text{O}$, revealed the presence of rhodium in the +2 oxidation state. The IR spectrum of this complex showed characteristic absorption bands for the sulfite groups[1].

Table 1: Infrared Spectroscopic Data for the Tetranuclear Rhodium(II) Sulfite Complex[1]

Vibrational Mode	Wavenumber (cm^{-1})	Assignment
$\nu_2(\text{SO}_3^{2-})$	648	Symmetric bend
$\nu_1(\text{S-O})$	972	Symmetric stretch
$\nu_{3a}(\text{S-O})$	1161	Asymmetric stretch
$\nu(\text{SO}_4^{2-})$	1053	Symmetric stretch (from partial oxidation)

The splitting of the S-O stretching bands (ν_1 and ν_{3a}) is indicative of a lower symmetry environment for the sulfite ligands upon coordination to the rhodium centers[1]. The presence of a band at 1053 cm^{-1} suggests some partial oxidation of sulfite to sulfate during the synthesis or handling of the complex[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

While no specific ^{103}Rh NMR data for rhodium sulfite complexes have been reported, the general characteristics of ^{103}Rh NMR can be discussed. ^{103}Rh is a spin-1/2 nucleus with a wide chemical shift range, making it very sensitive to the electronic environment around the rhodium atom.

Expected ^{103}Rh NMR Characteristics for Rhodium(II) Sulfite Complexes:

- **Chemical Shift:** The chemical shift would be expected to fall within the range typical for Rh(II) complexes. The coordination of sulfite ligands, which are S,O-donors, would influence the shielding of the rhodium nucleus.
- **Coupling:** If phosphorus- or other NMR-active nuclei-containing ligands were also present in the coordination sphere, spin-spin coupling to ^{103}Rh might be observed.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic spectrum of dirhodium and polynuclear rhodium complexes is characterized by d-d transitions and charge-transfer bands. The color of rhodium(II) compounds typically arises from these electronic transitions. While specific UV-Vis data for rhodium sulfite complexes is scarce, general expectations can be outlined.

Expected UV-Vis Characteristics for Rhodium(II) Sulfite Complexes:

- **d-d Transitions:** Weak absorptions in the visible region corresponding to transitions between the d-orbitals of the Rh(II) centers.
- **Charge-Transfer Bands:** More intense absorptions, likely in the UV or near-UV region, arising from ligand-to-metal or metal-to-ligand charge transfer. The presence of the sulfite ligand would influence the energy of these transitions.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic characterization of rhodium sulfite complexes, based on standard laboratory practices and information from related studies.

Infrared (IR) Spectroscopy

- **Sample Preparation:** The solid sample is finely ground and mixed with dry potassium bromide (KBr) in a 1:100 ratio. The mixture is then pressed into a transparent pellet using a hydraulic press.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The spectrum is typically recorded in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Hypothetical for ^{103}Rh)

- **Sample Preparation:** The complex is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6) in a 5 mm NMR tube.
- **Instrumentation:** A high-field NMR spectrometer equipped with a multinuclear probe.
- **Data Acquisition:** Due to the low gyromagnetic ratio and long relaxation times of ^{103}Rh , specialized pulse sequences such as INEPT or DEPT might be necessary to enhance the signal. A reference compound, such as a saturated solution of $\text{Rh}(\text{acac})_3$ in CDCl_3 , is typically used.

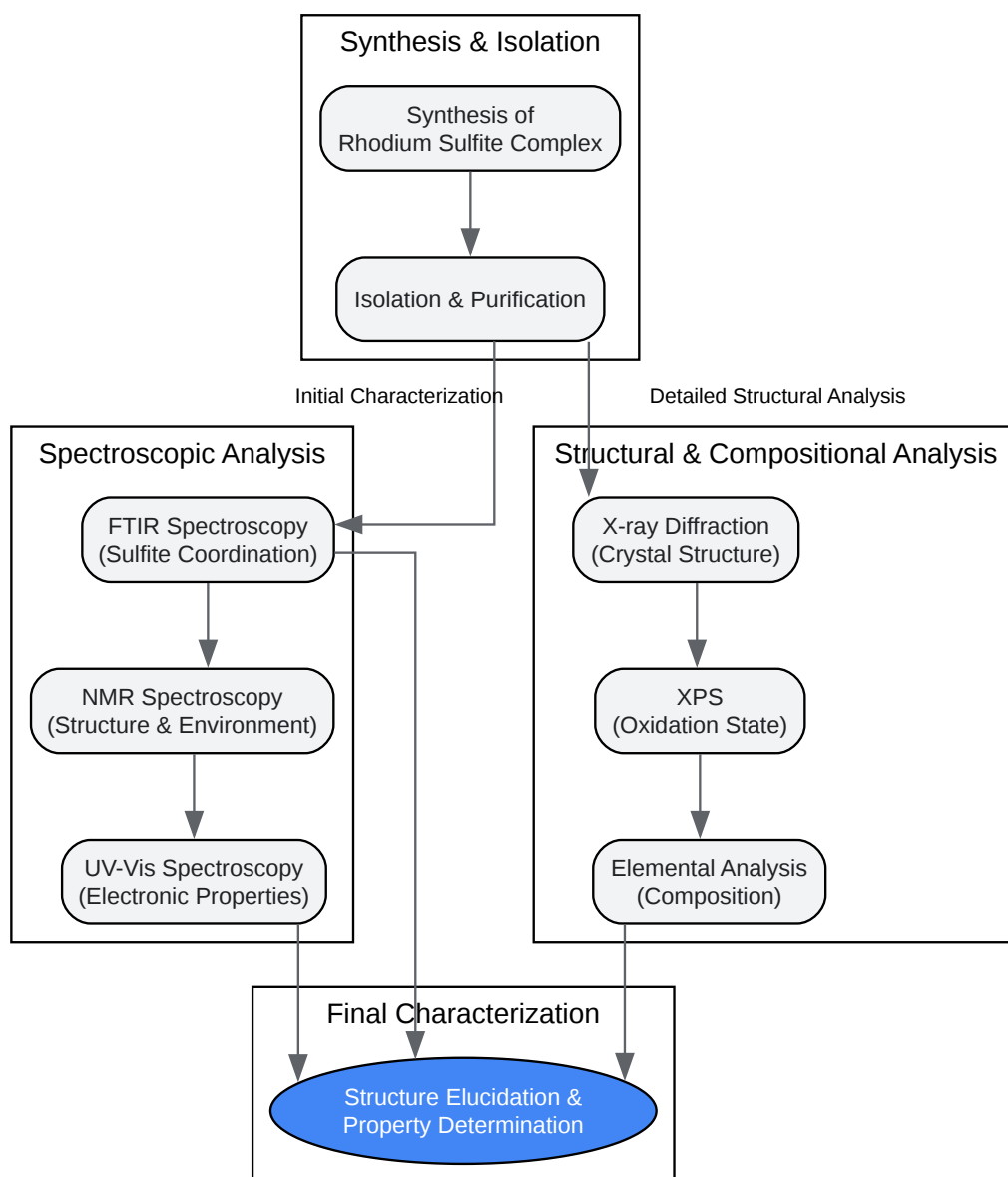
Ultraviolet-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** A solution of the complex is prepared in a non-absorbing solvent (e.g., water, acetonitrile) of a known concentration.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance is measured over a range of wavelengths (e.g., 200-800 nm) against a solvent blank.

Characterization Workflow

The following diagram illustrates a logical workflow for the characterization of a newly synthesized rhodium sulfite complex.

Workflow for Characterization of a Rhodium Sulfite Complex



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Caption: General workflow for the synthesis and characterization of a rhodium sulfite complex.

Conclusion

The spectroscopic characterization of rhodium sulfite complexes is an area that warrants further investigation. While specific data for **dirhodium trisulphite** remains elusive, the analysis of a complex tetranuclear rhodium(II) sulfite provides a foundational understanding of the IR spectroscopic features of such compounds. This guide serves as a resource for researchers by summarizing the available data, providing expected spectroscopic characteristics, and outlining standard experimental procedures. Further research is encouraged to synthesize and fully characterize **dirhodium trisulphite** and other rhodium sulfite complexes to expand the knowledge in this area of inorganic chemistry.

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References

- 1. researchgate.net [researchgate.net]
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